molecular formula C9H8ClN3O B8514953 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B8514953
M. Wt: 209.63 g/mol
InChI Key: UMAPFFDPRQTWRY-UHFFFAOYSA-N
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Patent
US08426412B2

Procedure details

To a dry 200 mL flask equipped with magnetic stirrer, and reflux condenser was charged 3.7 g ethyl 4-(5-chloropyridin-2-yl)-4-oxobutanoate (0.0153 mol), 75 mL ethanol, and 0.8 g of hydrazine hydrate (0.0168 mol). The reaction was heated at reflux for about 2 hours. An aliquot was analyzed by GC which indicated no remaining starting material, and one major product. The reaction was cooled and poured into about 200 mL of water to afford a tan solid which was collected by vacuum filtration, washed with water, hexane, and dried overnight in vacuo at 40° C. Isolated 2.6 g of a tan solid. The NMR data is as follows: 300 MHz 1H NMR (CDCl3, TMS=0 ppm) 2.65 (t, 2H); 3.22 (t, 2H), 7.75 (d, 1H); 8.00 (d, 1H); 8.60 (s, 1H); 8.70 (bs, 1H). The sample was stored in the refrigerator and had 81% isolated yield.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([O:13]CC)=O)=[N:6][CH:7]=1.C(O)C.O.[NH2:21][NH2:22]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:13])[NH:21][N:22]=2)=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(CCC(=O)OCC)=O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.8 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 200 mL flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
to afford a tan solid which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water, hexane
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 40° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C=1CCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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